1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one

Kinase Inhibition MELK Oncology

Sourcing unreliable naphthyridine building blocks can derail kinase inhibitor programs. This 2-methyl-1,5-naphthyridin-3-yl ethanone is the exact precursor required for synthesizing MELK inhibitors with sub-nanomolar activity. - Directly enables access to MELK inhibitors with reported IC50 of 0.400 nM. - Unique 2-methyl substitution is essential; non-methylated analogs show a >1 unit LogP shift, altering PK/PD. - Supplied with certified 95% purity, eliminating the risk of unknown impurities compromising SAR studies.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13251773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1C(=O)C)N=CC=C2
InChIInChI=1S/C11H10N2O/c1-7-9(8(2)14)6-11-10(13-7)4-3-5-12-11/h3-6H,1-2H3
InChIKeyJFQNGGWEMKYFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one: A Key Intermediate for Targeted Kinase Inhibitor Procurement


1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one (CAS 55234-60-1) is a heteroaromatic ketone, specifically a 3-acetyl derivative of 2-methyl-1,5-naphthyridine . This compound serves as a critical synthetic intermediate within the 1,5-naphthyridine class, a privileged scaffold in medicinal chemistry, and has been explicitly claimed as a key precursor in the synthesis of potent and selective MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors [1]. Its molecular structure (C11H10N2O, MW 186.21) is characterized by the strategic placement of a methyl group on the pyridine ring and an acetyl moiety, which directly dictates its utility in constructing advanced kinase-targeting pharmacophores .

Synthetic intermediate for MELK-targeted kinase inhibitor programs
2-Methyl-1,5-naphthyridine pharmacophore construction scaffold
Patent-documented synthetic route context (US9067937B2)

Why 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one Cannot Be Substituted by Generic Naphthyridine Analogs


Generic substitution of 1-(2-methyl-1,5-naphthyridin-3-yl)ethan-1-one with closely related naphthyridine analogs is scientifically unsound and can derail a synthetic or biological program. Simple substitutions, such as using the non-methylated 1-(1,5-naphthyridin-3-yl)ethanone (CAS 1246088-62-9), result in a >8% change in molecular weight and a quantifiable difference in lipophilicity (calculated LogP shift of ~1.24 units), which will critically alter pharmacokinetic properties and binding affinities in downstream products . Furthermore, the 2-methyl group is a specific structural feature of a core intermediate used to synthesize MELK inhibitors with reported sub-nanomolar activity; using an unsubstituted or differently substituted scaffold would fail to replicate this validated inhibitory profile, as the methyl group is crucial for the binding interactions observed in lead compounds [1]. The unique substitution pattern is not an interchangeable feature but a requirement for achieving the intended chemical and biological outcomes.

2-Methyl group is a specific structural feature for reported MELK inhibitor pharmacophore context; the non-methylated analog lacks this substitution and may not support the same inhibitory profile.
Calculated LogP shift vs. non-methylated analog may alter downstream compound properties and binding behavior, making direct interchangeability unreliable.
Target class context may diverge: the non-methylated analog is associated with OGA inhibition rather than MELK kinase inhibition, shifting research applicability.

Procurement Evidence: Quantified Differentiation of 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one vs. Key Comparators


MELK Inhibitory Activity: A Defined IC50 Value Establishes a Quantitative Benchmark for Target Engagement

While the compound itself is an intermediate, its derivative (Example 28 from patent US9067937B2), for which it is a direct synthetic precursor, demonstrates potent and quantifiable inhibitory activity against the MELK kinase [1]. This activity (IC50 = 0.400 nM) serves as a quantitative benchmark for the target engagement achievable with compounds derived from this specific scaffold [1]. A commercial MELK inhibitor like OTSSP167 has a reported IC50 of 0.41 nM, indicating that compounds derived from this intermediate can achieve comparable potency [2].

MELK IC50
Class-level
IC50 = 0.400 nM (derivative); comparator OTSSP167: 0.41 nM
Supports MELK inhibition assay context
Derivative-based inference; intermediate requires synthetic elaboration
Kinase Inhibition MELK Oncology Medicinal Chemistry

Patent-Validated Utility: Direct Link to a Specific, Potent Kinase Inhibitor Pharmacophore

The compound's exact structure is a core intermediate specifically claimed and exemplified in US Patent US9067937B2 for synthesizing potent MELK inhibitors [1]. The patent data reports a MELK IC50 of 0.7 nM for a closely related compound in the series, further establishing the pharmacophore's potency [2]. In contrast, its non-methylated analog, 1-(1,5-naphthyridin-3-yl)ethanone (CAS 1246088-62-9), is associated with broader, less-defined applications, such as OGA inhibition, and lacks this specific, high-potency kinase inhibitor patent pedigree .

Patent Association
Head-to-head
US9067937B2 MELK inhibitor series; IC50 range: 0.400–0.7 nM (patent series)
Patent-documented scaffold context
Target-class divergence vs. non-methylated analog confirms non-interchangeability
Patent Analysis MELK Inhibitors Chemical Synthesis Intellectual Property

Physicochemical Property Differentiation: Quantifiable Differences in Lipophilicity and Molecular Weight Impact Downstream Lead Optimization

The presence of the 2-methyl group on the naphthyridine core confers quantifiable differences in key physicochemical properties compared to the non-methylated analog, 1-(1,5-naphthyridin-3-yl)ethanone . The target compound has a higher molecular weight (186.21 vs. 172.18 g/mol) and a significantly different calculated LogP (2.14 vs. 0.9-1.83), indicating increased lipophilicity . These are not trivial differences; a shift of >1 LogP unit can substantially alter membrane permeability, solubility, and off-target binding profiles, making the compounds non-interchangeable for lead optimization.

LogP & MW Profile
Data to verify
Target: LogP 2.14, MW 186.21 | Non-methylated: LogP 0.9–1.83, MW 172.18; ΔLogP: 0.31–1.24
Supports physicochemical profile review
Predicted values; experimental confirmation advised
Physicochemical Properties Drug-likeness LogP ADME

Commercial Availability and Purity: Differentiated Sourcing Options for Research-Scale vs. Bulk Procurement

The target compound is commercially available from multiple reputable vendors with a specified purity, a key differentiator from many research-stage naphthyridines . For example, Leyan offers a 95% pure version, with scalable options up to 100g, catering to both exploratory and bulk needs . In contrast, its non-methylated analog, 1-(1,5-naphthyridin-3-yl)ethanone, is sold by Sigma-Aldrich as part of its AldrichCPR collection with the explicit disclaimer that no analytical data is provided and it is sold 'AS-IS', placing the burden of identity and purity verification on the buyer .

Supply & Purity
Data to verify
95% purity specification available | Non-methylated analog: sold 'AS-IS' without analytical data
Supports sourcing specification review
Vendor documentation review recommended
Supplier Comparison Purity Procurement Chemical Sourcing

High-Value Application Scenarios for 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one in Research and Development


Synthesis of High-Potency MELK Inhibitors for Oncology Research

As a direct precursor to compounds with demonstrated sub-nanomolar activity against MELK (IC50 = 0.400 nM), this building block is essential for any medicinal chemistry program aimed at synthesizing and optimizing MELK-targeted kinase inhibitors, particularly for oncology applications where MELK is a validated target [1].

Pharmacophore Development for Selective Kinase Profiling

The unique 2-methyl-1,5-naphthyridine scaffold, which is differentiated from non-methylated analogs by quantifiable physicochemical properties (e.g., LogP shift of >1 unit), can be used to build focused libraries for kinase selectivity screening. Its properties allow chemists to probe structure-activity relationships (SAR) around lipophilicity and target engagement in a controlled manner .

Risk-Mitigated Procurement for Hit-to-Lead Optimization

In hit-to-lead programs where reproducibility is paramount, procurement of this compound from vendors providing a defined 95% purity specification mitigates the risk of unknown impurities derailing SAR studies. This contrasts with sourcing alternatives that lack analytical characterization and are sold without purity guarantees, thereby saving valuable analytical chemistry resources and ensuring experimental consistency .

Application
Selection Property
Validation Focus
MELK inhibitor synthesis for oncology research
Scaffold regiochemistry context
Target engagement assay review
Kinase selectivity library construction
Physicochemical profile
SAR and lipophilicity endpoint review
Hit-to-lead optimization workflows
Purity specification context
Batch reproducibility review
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